molecular formula C6H8O6S B6208990 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid CAS No. 2703781-73-9

3-methanesulfonyl-5-oxooxolane-3-carboxylic acid

Cat. No.: B6208990
CAS No.: 2703781-73-9
M. Wt: 208.19 g/mol
InChI Key: XOEJDWCCIFVNCP-UHFFFAOYSA-N
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Description

3-methanesulfonyl-5-oxooxolane-3-carboxylic acid is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a methanesulfonyl group, an oxo group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable oxolane derivative with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanesulfonyl group. The resulting intermediate is then subjected to oxidation to introduce the oxo group, followed by carboxylation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-5-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of oxolane compounds demonstrate significant antimicrobial properties. For instance, studies have shown that certain silver complexes formed with 5-oxo derivatives exhibit good antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

2. Chiral Resolution and Drug Synthesis
The compound can be utilized as a chiral resolving agent in the synthesis of complex pharmaceuticals. Its ability to form stable complexes aids in the separation of enantiomers, which is crucial in drug development to ensure efficacy and safety .

Synthetic Methodologies

1. Microwave-Assisted Synthesis
The synthesis of 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid can be enhanced through microwave-assisted methods. This technique has been shown to improve yields and reduce reaction times significantly. For example, a study demonstrated the successful application of microwave irradiation to facilitate the formation of various isoxazolines from oxime derivatives, leading to the generation of oxolane carboxylic acids .

2. Multi-Step Synthesis for Complex Molecules
The compound serves as an intermediate in multi-step synthetic pathways for producing phosphatidylinositol derivatives, which are important in cell signaling and membrane biology .

Biological Research Applications

1. Stem Cell Research
Recent findings suggest that derivatives of 5-oxotetrahydrofuran carboxylic acids can influence stem cell growth positively. A specific compound increased the growth of E. coli by approximately 44%, indicating its potential role in biological systems and applications in regenerative medicine .

Case Studies

StudyApplicationFindings
Study on Silver ComplexesAntimicrobial AgentDemonstrated effective antibacterial properties against various strains .
Microwave-Assisted SynthesisSynthetic MethodologyImproved yields of isoxazoline derivatives through rapid microwave irradiation .
Stem Cell Growth ExperimentBiological ResearchIncreased E. coli growth by 44%, indicating potential applications in stem cell research .

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The oxo and carboxylic acid groups also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methanesulfonyl-5-oxooxolane-2-carboxylic acid
  • 3-methanesulfonyl-4-oxooxolane-3-carboxylic acid
  • 3-methanesulfonyl-5-oxooxane-3-carboxylic acid

Uniqueness

3-methanesulfonyl-5-oxooxolane-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

3-Methanesulfonyl-5-oxooxolane-3-carboxylic acid (CAS No. 2703781-73-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C7H10O5S
Molecular Weight 194.22 g/mol
IUPAC Name This compound
CAS Number 2703781-73-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis.
  • Reactive Oxygen Species (ROS) Modulation : It may influence the levels of ROS within cells, which are critical in signaling pathways and cellular stress responses.
  • Cell Cycle Regulation : Preliminary studies suggest that this compound can affect cell cycle progression, potentially leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Viability Assays : In vitro studies have demonstrated that treatment with this compound leads to reduced viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve both apoptosis and necrosis pathways.

Antimicrobial Activity

There are indications that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating bacterial infections.

Case Studies

  • Study on Anticancer Effects :
    • A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 15 µM.
    • Mechanistic studies indicated that the compound induced mitochondrial dysfunction and increased ROS levels, leading to apoptosis.
  • Antimicrobial Activity Assessment :
    • Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, highlighting its potential as an antibacterial agent.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityReduced viability in breast cancer cells (IC50 ~15 µM)
Antimicrobial ActivityMIC of 32 µg/mL against S. aureus and E. coli
Mechanism of ActionInduces apoptosis via mitochondrial dysfunction

Properties

CAS No.

2703781-73-9

Molecular Formula

C6H8O6S

Molecular Weight

208.19 g/mol

IUPAC Name

3-methylsulfonyl-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C6H8O6S/c1-13(10,11)6(5(8)9)2-4(7)12-3-6/h2-3H2,1H3,(H,8,9)

InChI Key

XOEJDWCCIFVNCP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC(=O)OC1)C(=O)O

Purity

95

Origin of Product

United States

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